Information on the specific scientific research applications of N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide is currently limited. There is no published research readily available through scientific databases or commercial suppliers like Sigma-Aldrich who offer the compound [].
TMP269 is a potent and selective inhibitor of class IIa histone deacetylases, specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. It is recognized for its ability to modulate gene expression through the inhibition of histone deacetylation, which plays a critical role in various biological processes. TMP269 has garnered attention due to its therapeutic potential in treating conditions such as acute myeloid leukemia and acute kidney injury by influencing cellular pathways associated with cell proliferation and apoptosis .
TMP269 primarily functions as a histone deacetylase inhibitor. By inhibiting the activity of class IIa histone deacetylases, it leads to an increase in acetylation levels of histones, which in turn promotes transcriptional activation of genes involved in cell cycle regulation and apoptosis. The compound exhibits a concentration-dependent response, significantly affecting cellular processes such as apoptosis and autophagy in various cell lines .
In experimental settings, TMP269 has been shown to reduce cell proliferation in acute myeloid leukemia cells and induce early and late apoptosis at concentrations ranging from 25 µM to 50 µM . Furthermore, it has been observed to inhibit caspase-3 cleavage and suppress pro-apoptotic markers while enhancing the expression of anti-apoptotic proteins in renal models of injury .
TMP269 has demonstrated significant biological activity across several studies. In vitro studies reveal that it can effectively reduce cell viability in various cancer cell lines, including acute myeloid leukemia cells. The compound has been shown to induce apoptosis through the modulation of specific signaling pathways, including the suppression of pro-apoptotic factors and enhancement of anti-apoptotic proteins .
In vivo studies have highlighted TMP269's protective effects against acute kidney injury by promoting renal tubular cell proliferation and autophagy while reducing apoptosis and fibrosis. This suggests that TMP269 may have therapeutic applications not only in oncology but also in nephrology .
The exact synthetic route can be complex and is often optimized based on desired yield and purity specifications .
TMP269 has several promising applications:
Interaction studies involving TMP269 have focused on its synergistic effects with other therapeutic agents. For instance, combining TMP269 with venetoclax has shown enhanced efficacy in reducing leukemia cell viability compared to either agent alone. This polytherapy approach suggests that TMP269 can be integrated into combination treatment regimens for improved therapeutic outcomes .
Moreover, studies on TMP269's interaction with cellular pathways indicate its role in modulating various signaling cascades related to cell survival and death, making it a valuable candidate for further exploration in both cancer treatment and other pathological conditions.
Several compounds share similarities with TMP269 regarding their mechanism as histone deacetylase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Class | Selectivity | IC50 (nM) | Unique Features |
---|---|---|---|---|
TMP269 | Class IIa | HDAC4/5/7/9 | 19 - 157 | Selective for class IIa HDACs; effective in renal protection |
Panobinostat | Pan-deacetylase | Broad spectrum | 0.5 - 10 | Approved for multiple myeloma; broad HDAC inhibition |
MC1568 | Class IIa | HDAC4/5 | 50 | Selective for class IIa; less potent than TMP269 |
Valproic Acid | Non-selective | Various HDACs | Varies | Commonly used anticonvulsant; affects multiple pathways |
Romidepsin | Class I | HDAC1/2 | 0.1 - 10 | Approved for cutaneous T-cell lymphoma; different selectivity |
TMP269 stands out due to its selective inhibition of class IIa histone deacetylases, which allows for targeted therapeutic strategies with potentially fewer side effects compared to broader-spectrum inhibitors like panobinostat or valproic acid .
TMP269 represents a highly potent and selective inhibitor of class IIa histone deacetylases, demonstrating exceptional specificity for this enzyme class compared to other histone deacetylase isoforms [4]. The compound exhibits nanomolar potency against all four class IIa histone deacetylase members, with inhibitory concentration 50 values of 126 nanomolar for histone deacetylase 4, 80 nanomolar for histone deacetylase 5, 36 nanomolar for histone deacetylase 7, and 19 nanomolar for histone deacetylase 9 [2] [4]. These values demonstrate a clear hierarchy of potency, with histone deacetylase 9 being the most sensitive target, followed by histone deacetylase 7, histone deacetylase 5, and histone deacetylase 4 [11].
The selectivity profile of TMP269 is remarkable when compared to its activity against other histone deacetylase classes [4]. Against class I histone deacetylases, TMP269 shows minimal inhibitory activity, with inhibitory concentration 50 values exceeding 50 micromolar for histone deacetylase 1, 2, and 3 [4] [11]. For class IIb histone deacetylases, the compound demonstrates inhibitory concentration 50 values of 82 micromolar for histone deacetylase 6 and greater than 50 micromolar for histone deacetylase 10 [11]. Against histone deacetylase 8, a class I enzyme, TMP269 exhibits an inhibitory concentration 50 of 42 micromolar [11]. This selectivity profile translates to over 2,600-fold selectivity for class IIa histone deacetylases compared to most other histone deacetylase isoforms [4].
Histone Deacetylase Isoform | Inhibitory Concentration 50 (nanomolar) | Class | Fold Selectivity vs Histone Deacetylase 9 |
---|---|---|---|
Histone Deacetylase 4 | 126 | IIa | 6.6 |
Histone Deacetylase 5 | 80 | IIa | 4.2 |
Histone Deacetylase 7 | 36 | IIa | 1.9 |
Histone Deacetylase 9 | 19 | IIa | 1.0 |
Histone Deacetylase 1 | >50,000 | I | >2,632 |
Histone Deacetylase 2 | >50,000 | I | >2,632 |
Histone Deacetylase 3 | >50,000 | I | >2,632 |
Histone Deacetylase 6 | 82,000 | IIb | 4,316 |
Histone Deacetylase 8 | 42,000 | I | 2,211 |
The selectivity of TMP269 has been confirmed using multiple experimental approaches, including recombinant enzyme inhibition assays and microfluidics platforms with alternate substrate-fluorophore combinations to address potential substrate-dependent artifacts [4]. In whole-cell assays using human acute monocytic leukemia cell lines, TMP269 maintained its class IIa selectivity, inhibiting only the detrifluoroacetylation of class IIa histone deacetylase substrates while showing no effect on class I or IIb histone deacetylase activities [4].
The co-crystal structure of TMP269 bound to histone deacetylase 7 was determined at 2.35 angstrom resolution, providing crucial insights into the molecular basis of its class IIa selectivity [4] [21]. The crystal structure reveals an unexpected U-shaped conformation of the inhibitor within the active site, which represents a novel binding mode compared to traditional histone deacetylase inhibitors [4]. This unique conformation allows TMP269 to exploit the larger active site space available in class IIa histone deacetylases compared to other histone deacetylase classes [4].
The trifluoromethyloxadiazole metal-binding group of TMP269 interacts with the catalytic zinc ion through weak electrostatic interactions rather than the strong chelating interactions typical of hydroxamate-based inhibitors [4] [7]. Specifically, one fluorine atom and the oxygen atom of the trifluoromethyloxadiazole group interact with zinc at distances of 2.7 and 3.0 angstroms, respectively [4]. These distances are notably longer than the typical 2.0 angstrom zinc interaction distances observed with hydroxamate inhibitors, indicating a fundamentally different binding mechanism [4].
The crystal structure demonstrates that TMP269 fills the larger active site space away from the zinc ion by burying its lipophilic tail into the hydrophobic region of the binding pocket [4]. This binding mode results in the displacement of histidine 843 and establishes an edge-to-face interaction between phenylalanine 679 and the phenyl group adjacent to the oxadiazole moiety [4]. The structural comparison of histone deacetylase 7 co-crystallized with TMP269 versus vorinostat reveals that TMP269 exploits a large volume of the catalytic site that remains unoccupied by the traditional hydroxamate inhibitor [4].
Structural Parameter | Value/Description |
---|---|
Resolution | 2.35 angstroms |
Inhibitor Conformation | U-shaped |
Zinc Coordination | Fluorine (2.7 Å) and oxygen (3.0 Å) |
Metal-Binding Mode | Non-chelating electrostatic |
Key Residue Interactions | Histidine 843 displacement, Phenylalanine 679 edge-to-face interaction |
Active Site Utilization | Extensive filling of large catalytic pocket |
The binding mechanism of TMP269 to class IIa histone deacetylases fundamentally differs from conventional histone deacetylase inhibitors through its utilization of a non-chelating zinc-binding group [4] [20]. The trifluoromethyloxadiazole moiety employs weak electrostatic interactions with the catalytic zinc rather than the strong metal-chelating geometries characteristic of hydroxamate inhibitors [4]. This weaker metal-binding group character is compensated by multiple compound-target interactions that collectively confer high binding affinity and selectivity [4].
The structural basis for class IIa selectivity lies in the combination of the bulky trifluoromethyloxadiazole group and the U-shaped conformation adopted by TMP269 [4] [7]. This configuration allows the inhibitor to exploit the unique structural features of class IIa histone deacetylase active sites, which are larger than those of class I enzymes [4]. The differences in catalytic pocket architecture between histone deacetylase classes provide the structural foundation for TMP269's selectivity, as the compound can achieve optimal binding only within the expanded active sites of class IIa enzymes [4].
Class IIa histone deacetylases possess distinctive structural characteristics that distinguish them from other histone deacetylase classes, including the presence of a class II-specific additional zinc-binding domain adjacent to the active site [15]. This secondary zinc-binding site coordinates four conserved amino acids and can adopt different conformations depending on inhibitor binding, contributing to substrate specificity [15]. The catalytic activity of class IIa histone deacetylases is inherently lower than that of class I enzymes due to the substitution of a conserved catalytic tyrosine residue with histidine [15] [17]. This structural difference accounts for the weak deacetylase activity of vertebrate class IIa histone deacetylases compared to class I enzymes [17].
The binding mechanism of TMP269 takes advantage of these unique structural features of class IIa histone deacetylases [4]. The compound's ability to form a stable enzyme-inhibitor complex despite using weaker zinc interactions demonstrates that strong metal-chelating interactions are not always necessary for potent metalloenzyme inhibition [4]. This represents a paradigm shift in metalloenzyme inhibitor design, showing that tempered metal-binding groups supported by multiple auxiliary interactions can achieve both potency and selectivity [4].
TMP269 offers significant advantages over hydroxamate-based histone deacetylase inhibitors, primarily through its superior selectivity profile and reduced off-target effects [4] [19] [20]. The trifluoromethyloxadiazole metal-binding group circumvents the selectivity and pharmacologic liabilities associated with hydroxamate moieties [20]. Unlike hydroxamate inhibitors, which typically exhibit broad-spectrum histone deacetylase inhibition, TMP269 demonstrates exquisite selectivity for class IIa enzymes [4].
The comparative selectivity advantages of TMP269 are evident from gene expression profiling studies [19]. In phytohemagglutinin-activated human peripheral blood mononuclear cells, the hydroxamate inhibitor suberanilohydroxamic acid modulates the expression of 4,556 genes, whereas the structurally related TMP195, which also contains the trifluoromethyloxadiazole metal-binding group, regulates only 76 genes [19]. This dramatic difference in transcriptional impact reflects the superior selectivity of the trifluoromethyloxadiazole series compared to hydroxamate inhibitors [19].
Proteomics-based studies further demonstrate the reduced off-target binding profile of trifluoromethyloxadiazole-containing compounds compared to their hydroxamate analogs [4]. When tested for activity against matrix metalloproteinase 9 and 12, TMP269 showed no inhibition at concentrations up to 50 micromolar, whereas hydroxamate inhibitors typically exhibit significant off-target metalloproteinase activity [4]. Stable isotope labeling by amino acids in cell culture-based quantitative proteomics combined with affinity enrichment revealed fewer protein targets for trifluoromethyloxadiazole compounds compared to hydroxamate variants [4].
Parameter | TMP269 (Trifluoromethyloxadiazole) | Hydroxamate Inhibitors |
---|---|---|
Metal-Binding Group | Trifluoromethyloxadiazole | Hydroxamate |
Zinc Interaction Type | Non-chelating electrostatic | Chelating coordination |
Zinc Interaction Distance | 2.7-3.0 angstroms | ~2.0 angstroms |
Selectivity Profile | Highly selective for Class IIa | Broad spectrum |
Off-target Effects | Minimal | Significant |
Gene Expression Changes | 2-fold in T-cells | Extensive |
Cytotoxicity | No effect at 10 micromolar | Cytotoxic |
The reduced cytotoxicity profile of TMP269 represents another significant advantage over hydroxamate-based inhibitors [4]. Unlike class I and class IIb histone deacetylase inhibitors, TMP269 demonstrates no impact on mitochondrial activity or viability of human CD4+ T cells at concentrations as high as 10 micromolar [4]. This improved safety profile is attributed to the compound's selective inhibition of class IIa histone deacetylases, which do not significantly affect histone acetylation levels under normal physiological conditions [4].
TMP269 exhibits distinct molecular interactions with each of the four class IIa histone deacetylase isoforms, reflecting both shared binding mechanisms and isoform-specific differences [4] [11]. All four isoforms share the fundamental interaction pattern involving the trifluoromethyloxadiazole metal-binding group and the zinc ion, but subtle differences in active site architecture contribute to the observed potency variations [4].
The interaction with histone deacetylase 7, the most structurally characterized target, involves the trifluoromethyloxadiazole group coordinating the zinc ion at distances of 2.7 and 3.0 angstroms through fluorine and oxygen atoms, respectively [4]. The inhibitor adopts a U-shaped conformation that allows extensive interaction with the active site, including displacement of histidine 843 and formation of an edge-to-face aromatic interaction between phenylalanine 679 and the phenyl group of TMP269 [4]. These interactions collectively contribute to the 36 nanomolar potency observed against histone deacetylase 7 [4].
Histone deacetylase 9 represents the most sensitive target for TMP269, with an inhibitory concentration 50 of 19 nanomolar [4] [11]. The enhanced potency against this isoform suggests optimal complementarity between the inhibitor structure and the histone deacetylase 9 active site architecture [4]. The molecular basis for this enhanced binding affinity likely involves more favorable hydrophobic interactions and optimal positioning of the trifluoromethyloxadiazole group within the zinc coordination sphere [4].
Histone deacetylase 5 demonstrates intermediate sensitivity to TMP269 with an inhibitory concentration 50 of 80 nanomolar [4] [11]. The molecular interactions with this isoform involve the same fundamental binding mode as observed with other class IIa members, including zinc coordination by the trifluoromethyloxadiazole group and exploitation of the U-shaped binding conformation [4]. The moderate potency suggests that while the core binding interactions are maintained, the specific geometry of the histone deacetylase 5 active site provides somewhat less optimal complementarity with TMP269 [4].
Histone deacetylase 4 shows the lowest sensitivity among class IIa isoforms, with an inhibitory concentration 50 of 126 nanomolar [4] [11]. Despite this relatively lower potency, the compound maintains the same binding mechanism involving trifluoromethyloxadiazole-zinc coordination and U-shaped conformation [4]. The reduced potency may reflect subtle differences in active site residues that affect either the initial binding affinity or the stability of the enzyme-inhibitor complex [4].
Histone Deacetylase Isoform | Key Binding Interactions | Structural Features | Binding Affinity |
---|---|---|---|
Histone Deacetylase 4 | Trifluoromethyloxadiazole-zinc electrostatic interaction, hydrophobic tail binding | U-shaped conformation, bulky trifluoromethyloxadiazole group | 126 nanomolar |
Histone Deacetylase 5 | Trifluoromethyloxadiazole-zinc electrostatic interaction, phenyl group interactions | U-shaped conformation, selective pocket binding | 80 nanomolar |
Histone Deacetylase 7 | Trifluoromethyloxadiazole-zinc coordination, histidine 843 displacement, phenylalanine 679 edge-to-face interaction | U-shaped conformation, extensive hydrophobic contacts | 36 nanomolar |
Histone Deacetylase 9 | Trifluoromethyloxadiazole-zinc electrostatic interaction, optimal active site filling | U-shaped conformation, optimal active site fit | 19 nanomolar |
TMP269 demonstrates distinct pharmacokinetic characteristics that influence its therapeutic efficacy and dosing requirements. Following intraperitoneal administration in murine models, TMP269 exhibits rapid absorption with peak blood concentrations achieved approximately one hour post-injection [1]. The compound demonstrates a short plasma half-life, with circulating levels decaying within twelve hours after administration [1]. This rapid clearance pattern necessitates careful consideration of dosing intervals to maintain therapeutic concentrations.
The blood concentration dynamics of TMP269 reveal a biphasic elimination profile characterized by initial rapid distribution followed by relatively quick clearance from the systemic circulation [1]. Peak plasma concentrations are dose-dependent, with higher doses producing proportionally greater maximum concentrations while maintaining similar time-to-peak profiles [1]. The compound demonstrates extensive tissue distribution, as evidenced by its ability to penetrate various organs including brain, lung, kidney, and skeletal muscle [2] [1].
Parameter | Value | Study Type | Clinical Significance |
---|---|---|---|
Time to Peak Concentration | ~60 minutes | Mouse IP study | Rapid onset of action |
Plasma Half-life | <12 hours | Mouse IP study | Frequent dosing required |
Clearance Pattern | Rapid | Mouse IP study | High metabolic turnover |
Dose Linearity | Demonstrated | Multiple studies | Predictable pharmacokinetics |
Bioavailability Routes | IP, IV confirmed | Animal studies | Parenteral administration preferred |
The molecular weight of 514.52 Da and lipophilic properties contribute to TMP269's favorable pharmacokinetic profile, facilitating cellular uptake and tissue penetration [3] [4]. The compound demonstrates excellent solubility in dimethyl sulfoxide (10-50 mg/mL) but limited aqueous solubility, which influences formulation strategies for clinical applications [3] [4] [5].
TMP269 exhibits remarkable tissue penetration capabilities, with confirmed distribution to multiple organ systems including the central nervous system, cardiovascular system, and immune tissues [2] [6] [7]. The compound's ability to cross the blood-brain barrier represents a significant pharmacological advantage, enabling therapeutic effects in neurological conditions [2] [6]. Studies demonstrate that TMP269 maintains the integrity of tight junction proteins including zonula occludens-1, occludin, and claudin-5, which are crucial for blood-brain barrier function [6] [8].
In skeletal muscle tissue, TMP269 achieves concentrations sufficient to induce class IIa histone deacetylase inhibition, although muscle concentrations remain lower than corresponding blood levels [1]. The tissue distribution profile follows the blood concentration pattern, with peak tissue levels achieved within hours of administration [1]. This distribution pattern supports the compound's efficacy in muscle-related therapeutic applications.
Tissue/Organ | Penetration Status | Functional Outcome | Evidence Source |
---|---|---|---|
Brain | Confirmed effective penetration | Neuroprotection, histone acetylation | Stroke and Parkinson studies |
Blood-Brain Barrier | Crosses with maintained integrity | Preserved tight junction proteins | Multiple neuroprotection studies |
Skeletal Muscle | Adequate therapeutic levels | HDAC inhibition, improved function | Muscle strength studies |
Lung | Therapeutic concentrations | Reduced inflammation, improved barrier function | Acute lung injury models |
Kidney | Protective levels achieved | Reduced tubular injury | Acute kidney injury studies |
Cardiovascular System | Effective distribution | Improved endothelial function | Cardiovascular disease models |
The compound demonstrates selective retention in specific cell types, particularly monocytes and endothelial cells, where it exerts anti-inflammatory effects [7] [9]. This selective tissue distribution contributes to TMP269's therapeutic specificity and reduced off-target effects compared to pan-histone deacetylase inhibitors [4] [10].
TMP269 absorption characteristics vary significantly depending on the route of administration. Intraperitoneal and intravenous routes demonstrate reliable bioavailability in preclinical studies, with rapid systemic absorption following administration [1] [7]. The compound's absorption is facilitated by its lipophilic nature and moderate molecular weight, enabling efficient cellular uptake through passive diffusion mechanisms [3] [4].
The metabolism of TMP269 likely involves hepatic pathways, although specific metabolic routes and enzyme systems have not been fully characterized [1]. The compound's structural features, including the trifluoromethyloxadiazole moiety, suggest potential metabolism through cytochrome P450 enzyme systems, though detailed metabolic studies remain limited [4] [10]. The rapid clearance observed in pharmacokinetic studies indicates efficient metabolic processing, potentially through oxidative pathways [1].
Metabolic Parameter | Status | Implications |
---|---|---|
Primary Metabolism Site | Likely hepatic | Potential drug interactions |
Metabolic Pathways | Not fully characterized | Unknown metabolite profiles |
Enzyme Systems | Presumed CYP450 involvement | Possible induction/inhibition effects |
Metabolite Activity | Unknown | Uncertain contribution to efficacy |
Elimination Route | Presumed hepatic/renal | Standard elimination pathways |
The compound's unique trifluoromethyloxadiazole metal-binding group represents a novel approach to histone deacetylase inhibition, potentially offering advantages in metabolic stability compared to traditional hydroxamic acid-based inhibitors [4] [10]. This structural modification may contribute to reduced off-target interactions while maintaining selective class IIa histone deacetylase inhibition [10].
TMP269 demonstrates variable bioavailability across different tissue contexts, with particular efficiency in crossing specialized barriers such as the blood-brain barrier and maintaining therapeutic concentrations in target tissues [2] [6]. The compound's bioavailability in neural tissues is evidenced by its neuroprotective effects in stroke and Parkinson's disease models, where it successfully increases histone acetylation levels and provides functional benefits [6] [11].
In the context of acute lung injury, TMP269 achieves therapeutic concentrations sufficient to improve endothelial barrier function and reduce inflammatory responses [7]. The compound's bioavailability in lung tissue is demonstrated by its ability to reduce lipopolysaccharide-induced permeability and improve oxygen saturation in animal models [7]. This tissue-specific bioavailability supports its potential therapeutic applications in respiratory conditions.
Tissue Context | Bioavailability Evidence | Therapeutic Outcome |
---|---|---|
Central Nervous System | Crosses blood-brain barrier effectively | Neuroprotection in stroke and Parkinson models |
Pulmonary System | Therapeutic lung concentrations achieved | Reduced inflammation and improved barrier function |
Renal System | Protective concentrations demonstrated | Reduced tubular injury and improved function |
Cardiovascular System | Effective endothelial concentrations | Improved barrier function and reduced permeability |
Immune System | Selective monocyte retention | Anti-inflammatory effects |
Muscle Tissue | Adequate concentrations for HDAC inhibition | Improved muscle function and strength |
The bioavailability of TMP269 in cancer contexts has been demonstrated in acute myeloid leukemia models, where the compound achieves intracellular concentrations sufficient to downregulate ribosomal proteins and induce anti-proliferative effects [9]. This cellular bioavailability supports its potential application in hematological malignancies.